molecular formula C10H16O3 B2490437 (3Ar,8aR)-2,3,4,5,6,7,8,8a-octahydrocyclohepta[b]furan-3a-carboxylic acid CAS No. 2138361-04-1

(3Ar,8aR)-2,3,4,5,6,7,8,8a-octahydrocyclohepta[b]furan-3a-carboxylic acid

Cat. No.: B2490437
CAS No.: 2138361-04-1
M. Wt: 184.23 g/mol
InChI Key: UEYMODLYIDCPHC-UHFFFAOYSA-N
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Description

(3Ar,8aR)-2,3,4,5,6,7,8,8a-octahydrocyclohepta[b]furan-3a-carboxylic acid is a complex organic compound with the molecular formula C10H16O3. It is a chiral molecule, meaning it has non-superimposable mirror images, which can have significant implications in its chemical behavior and applications.

Properties

CAS No.

2138361-04-1

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

2,3,4,5,6,7,8,8a-octahydrocyclohepta[b]furan-3a-carboxylic acid

InChI

InChI=1S/C10H16O3/c11-9(12)10-5-3-1-2-4-8(10)13-7-6-10/h8H,1-7H2,(H,11,12)

InChI Key

UEYMODLYIDCPHC-UHFFFAOYSA-N

SMILES

C1CCC2C(CC1)(CCO2)C(=O)O

Canonical SMILES

C1CCC2C(CC1)(CCO2)C(=O)O

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Ar,8aR)-2,3,4,5,6,7,8,8a-octahydrocyclohepta[b]furan-3a-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common approach is the cyclization of a suitable precursor under acidic or basic conditions to form the furan ring, followed by hydrogenation to saturate the ring structure. The carboxylic acid group is then introduced through oxidation reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while reducing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(3Ar,8aR)-2,3,4,5,6,7,8,8a-octahydrocyclohepta[b]furan-3a-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.

    Reduction: The furan ring can be reduced to form more saturated cyclic structures.

    Substitution: The hydrogen atoms on the ring can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions typically use catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield esters or amides, while reduction can produce more saturated cyclic compounds.

Scientific Research Applications

(3Ar,8aR)-2,3,4,5,6,7,8,8a-octahydrocyclohepta[b]furan-3a-carboxylic acid has various applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Its chiral nature makes it useful in studying stereochemistry and its effects on biological systems.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3Ar,8aR)-2,3,4,5,6,7,8,8a-octahydrocyclohepta[b]furan-3a-carboxylic acid depends on its specific application. In biological systems, its chiral nature can interact with enzymes and receptors in a stereospecific manner, affecting biochemical pathways. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing its binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

    Cycloheptanone: A simpler cyclic ketone with a similar ring structure but lacking the furan ring and carboxylic acid group.

    Furan-2-carboxylic acid: Contains a furan ring and a carboxylic acid group but lacks the saturated cyclic structure.

Uniqueness

(3Ar,8aR)-2,3,4,5,6,7,8,8a-octahydrocyclohepta[b]furan-3a-carboxylic acid is unique due to its combination of a saturated cyclic structure, a furan ring, and a carboxylic acid group. This combination of features gives it distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

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